2-((2-Fluoroethyl)(methyl)amino)ethanol
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Overview
Description
2-((2-Fluoroethyl)(methyl)amino)ethanol is a synthetic chemical compound that has garnered significant attention within the scientific community due to its potential applications in various fields of research and industryThe molecular formula of this compound is C5H12FNO, and it has a molecular weight of 121.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-Fluoroethyl)(methyl)amino)ethanol can be synthesized by reacting 2-chloroethyl methylamine hydrochloride with potassium carbonate in the presence of 2-bromoethanol. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The synthesized product can then be isolated using a suitable solvent and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluoroethyl)(methyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines or alcohols. Substitution reactions can result in the formation of various substituted amines or alcohols.
Scientific Research Applications
2-((2-Fluoroethyl)(methyl)amino)ethanol has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate its effects on cellular processes and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-((2-Fluoroethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways within cells. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions and cellular functions. For example, it may inhibit enzymes involved in tumor growth, leading to anti-tumor effects. Additionally, the compound’s fluorine atom can enhance its binding affinity to target proteins, making it a valuable tool in drug development and diagnostic imaging .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A naturally occurring compound with the formula HOCH2CH2NH2, used in the synthesis of various chemicals and as a building block in biological systems.
2-(2-Fluoroethyl)methylamino)ethyltyrosine: A cationic amino acid PET tracer used for tumor imaging.
Uniqueness
2-((2-Fluoroethyl)(methyl)amino)ethanol is unique due to its specific chemical structure, which includes a fluoroethyl group that enhances its reactivity and binding affinity. This makes it particularly valuable in applications such as drug development and diagnostic imaging, where precise molecular interactions are crucial.
Properties
IUPAC Name |
2-[2-fluoroethyl(methyl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICUMFZYPGYSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132785-26-2 |
Source
|
Record name | 2-[(2-fluoroethyl)(methyl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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